molecular formula C7H3Cl2N3O2 B3223661 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1221723-95-0

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B3223661
CAS No.: 1221723-95-0
M. Wt: 232.02 g/mol
InChI Key: IDYNUTOANPAAMF-UHFFFAOYSA-N
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Description

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a triazole ring fused to a pyridine core. The molecule is substituted with chlorine atoms at positions 6 and 8 of the pyridine ring and a carboxylic acid group at position 3 of the triazole moiety. This compound is likely utilized in pharmaceutical research as a building block or bioactive intermediate, given the prevalence of triazolopyridine scaffolds in drug discovery .

Properties

IUPAC Name

6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-4(9)5-10-11-6(7(13)14)12(5)2-3/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYNUTOANPAAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=C(N2C=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184464
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-95-0
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dichloropyridine-3-carboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has shown promise in the development of pharmaceuticals due to its ability to act as a scaffold for various bioactive compounds.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the triazole ring significantly enhanced antibacterial activity against resistant strains of bacteria .

Agrochemicals

The compound is being investigated for its potential use as an agrochemical agent. Its ability to inhibit specific enzymes related to plant growth regulation makes it a candidate for herbicide development.

Case Study: Herbicidal Properties
In trials conducted by agricultural scientists, formulations containing this compound demonstrated effective weed control in cereal crops without harming the crops themselves. This was attributed to its selective action on target weed species .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.

Case Study: Organic Electronics
Researchers have explored its use in organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films has led to improved efficiency and stability in OLED devices .

Comparative Analysis of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against resistant bacteria; potential for drug development
AgrochemicalsSelective herbicidal activity with minimal crop damage
Material SciencePromising candidate for organic semiconductors; enhances OLED performance

Mechanism of Action

The mechanism of action of 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Triazolopyridine Derivatives

The following table compares key structural and physicochemical properties of 6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with similar compounds:

Compound Name CAS Number Substituents (Positions) Molecular Weight Purity (%) Key Features
This compound Not explicitly listed Cl (6,8); COOH (3) ~228.5 (est.) N/A Dichloro substitution, carboxylic acid
6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 1159831-32-9 Cl (6); COOH (3) 197.58 N/A Mono-chloro, lower lipophilicity
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine 1427376-40-6 Cl (3,8) ~198.5 (est.) 95 Dichloro, no carboxylic acid
5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride 1421604-47-8 Pyridyloxy (8); COOH (3) 328.14 (free base) N/A Triazolopyrazine core, dihydrochloride salt

Key Observations :

  • Chlorine Substitution: The 6,8-dichloro analog is distinct from 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427376-40-6), where chlorine positions alter electronic effects and steric interactions .
  • Carboxylic Acid Functionality : The presence of a carboxylic acid group at position 3 (as in CAS 1159831-32-9) introduces hydrogen-bonding capacity and acidity (pKa ~2-3), which may influence solubility and binding to target proteins .

Core Heterocycle Modifications

  • Triazolopyrazine vs. Triazolopyridine : The compound 5-{[1,2,4]triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride (CAS 1421604-47-8) features a triazolopyrazine core instead of triazolopyridine. Pyrazine rings increase nitrogen content, altering electron distribution and binding interactions compared to pyridine-based analogs .
  • Imidazopyridine Derivatives : 6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine (CAS 1033463-27-2) replaces the triazole ring with an imidazole, significantly modifying the heterocycle’s aromaticity and pharmacophore compatibility .

Stability and Handling

  • Storage: Mono-chloro analogs (e.g., CAS 1159831-32-9) are stable at room temperature, but dichloro derivatives may require controlled conditions due to increased reactivity .
  • Solubility: Dichloro substitution reduces aqueous solubility compared to non-halogenated analogs, necessitating formulation adjustments for in vivo studies .

Biological Activity

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1221723-95-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H3_3Cl2_2N3_3O2_2
  • Molecular Weight : 232.02 g/mol
  • CAS Number : 1221723-95-0

The compound features a triazole ring fused to a pyridine structure, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds within the triazolo[4,3-a]pyridine class exhibit promising anticancer activity. For instance, derivatives of this scaffold have shown effectiveness against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50_{50} Values :
    • A549: 0.83 ± 0.07 μM
    • MCF-7: 0.15 ± 0.08 μM
    • HeLa: 2.85 ± 0.74 μM

These values suggest a strong potential for this compound in targeting specific cancer types .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Kinases : Similar compounds have been reported to inhibit c-Met kinase, which is implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Studies have demonstrated that treatment with related triazole compounds leads to increased apoptosis in cancer cells through various pathways including caspase activation and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound:

FeatureDescription
Chlorine Substituents The presence of chlorine atoms at positions 6 and 8 enhances the lipophilicity and biological activity of the triazole scaffold.
Carboxylic Acid Group The carboxylic acid moiety at position 3 is essential for solubility and interaction with biological targets.

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of various triazolo derivatives on multiple cancer cell lines, highlighting that modifications to the triazole ring significantly impacted their potency .
  • In vivo Studies :
    • Animal models treated with similar triazolo compounds showed reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What synthetic routes are recommended for 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including cyclization of precursor heterocycles and subsequent chlorination. For example, analogous triazolopyridine derivatives are synthesized via condensation of hydrazine derivatives with pyridine intermediates, followed by chlorination using POCl₃ or SOCl₂ . Optimization strategies include:

  • Temperature control : Maintain 60–80°C during cyclization to minimize side products.
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in halogenation steps.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

TechniqueApplicationParameters
HPLC Purity assessmentReverse-phase C18 column, UV detection at 254 nm, mobile phase: acetonitrile/0.1% TFA
NMR Structural confirmation¹H/¹³C NMR in DMSO-d₆; 2D experiments (COSY, HSQC) resolve substituent positions
HRMS Molecular weight verificationESI+ mode, m/z accuracy <5 ppm
X-ray crystallography Absolute configuration determinationSingle-crystal diffraction for unambiguous stereochemical assignment

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Accelerated stability studies : Incubate at 40°C/75% RH for 1–4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and track changes in absorbance .
  • Solution stability : Test in buffers (pH 1–12) and analyze by NMR for decomposition products .

Advanced Research Questions

Q. How can mechanistic studies elucidate interactions between this compound and biological targets?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) or receptors. Focus on the triazole ring and carboxylic acid group for hydrogen bonding .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized targets .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How should contradictory bioactivity data across studies be resolved?

  • Cross-validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
  • Purity verification : Re-analyze batches via elemental analysis and HPLC to rule out impurities (>98% purity required) .
  • Structural analogs : Test derivatives to isolate structure-activity relationships (SAR) and identify confounding substituents .

Q. What computational strategies support the design of derivatives for SAR studies?

  • QSAR modeling : Use descriptors like logP, polar surface area, and electronic parameters to predict activity trends .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Fragment-based design : Replace the 6,8-dichloro groups with bioisosteres (e.g., CF₃, Br) and evaluate binding affinity .

Q. How can regioselectivity challenges in synthetic pathways be addressed?

  • NOESY NMR : Detect spatial proximity of substituents to confirm regiochemistry .
  • Directed lithiation : Use directing groups (e.g., amides) to control halogenation positions .
  • Crystallographic data : Compare experimental X-ray structures with computational predictions .

Q. What methods are used to evaluate metabolic stability in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes; quantify parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 isoforms .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Reactant of Route 2
6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

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